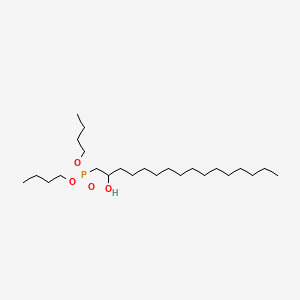
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene is a bicyclic sesquiterpene hydrocarbon. This compound is a derivative of azulene, which is known for its deep blue color and aromatic properties. Azulene and its derivatives, including this compound, are found in various natural sources such as essential oils from plants and some marine organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a linear precursor through a series of reactions involving hydrogenation and cyclization steps. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using Pd/C and H2 gas.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, ketones, and halogenated compounds .
Aplicaciones Científicas De Investigación
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and infections.
Industry: Utilized in the formulation of cosmetics and skincare products due to its soothing properties
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: Inhibits the enzyme cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins.
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
Guaiazulene: Another azulene derivative with similar anti-inflammatory and antimicrobial properties.
Chamazulene: Found in chamomile oil, known for its deep blue color and soothing effects.
Uniqueness
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
68907-19-7 |
|---|---|
Fórmula molecular |
C15H26 |
Peso molecular |
206.37 g/mol |
Nombre IUPAC |
1,4-dimethyl-7-propan-2-yl-1,2,3,4,5,6,7,8-octahydroazulene |
InChI |
InChI=1S/C15H26/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h10-13H,5-9H2,1-4H3 |
Clave InChI |
XURCUMFVQKJMJP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC2=C1CCC2C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)



![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)
![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)



![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)


